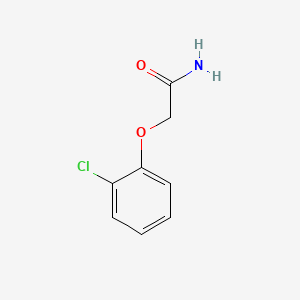

2-(2-Chlorophenoxy)acetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFUNLXYSSCTXBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188858 | |

| Record name | 2-(2-Chlorophenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35368-68-4 | |

| Record name | 2-(2-Chlorophenoxy)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35368-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chlorophenoxy)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035368684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 35368-68-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-Chlorophenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-chlorophenoxy)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 2 Chlorophenoxy Acetamide

Established Synthetic Pathways for 2-(2-Chlorophenoxy)acetamide and its Analogues

The synthesis of this compound and related compounds is typically achieved through well-established organic chemistry reactions. These methods are often designed to be efficient, scalable, and amenable to the production of a diverse library of analogues for further study.

A common and reliable method for synthesizing this compound involves a two-step sequence. This approach provides a high degree of control over the final product's structure.

Step 1: Williamson Ether Synthesis The first step involves the formation of an ether linkage between 2-chlorophenol (B165306) and an ethyl acetate (B1210297) precursor. In this reaction, 2-chlorophenol is deprotonated by a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form the more nucleophilic 2-chlorophenoxide ion. This ion then reacts with ethyl chloroacetate (B1199739) via a nucleophilic substitution reaction to yield ethyl 2-(2-chlorophenoxy)acetate.

Step 2: Amidation The ester functional group in ethyl 2-(2-chlorophenoxy)acetate is then converted to the primary amide. This is typically achieved by treating the ester with an excess of aqueous or alcoholic ammonia (B1221849). The reaction proceeds through nucleophilic acyl substitution, where ammonia attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxide leaving group and the formation of this compound.

Table 1: Representative Multi-Step Synthesis Pathway

| Step | Reaction Type | Reactants | Reagents | Product |

| 1 | Williamson Ether Synthesis | 2-Chlorophenol, Ethyl chloroacetate | K₂CO₃, Acetone (B3395972) (solvent) | Ethyl 2-(2-chlorophenoxy)acetate |

| 2 | Amidation | Ethyl 2-(2-chlorophenoxy)acetate | Aqueous Ammonia | This compound |

Optimizing reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize product yield and purity while minimizing reaction time and waste. For the synthesis of this compound, several parameters can be adjusted.

Solvent and Base Selection: In the Williamson ether synthesis step, the choice of solvent is crucial. Polar aprotic solvents like acetone or dimethylformamide (DMF) are often preferred as they effectively solvate the cation of the base while not interfering with the nucleophile. The strength of the base can also influence the reaction rate; stronger bases can lead to faster reactions but may also promote side reactions.

Temperature and Reaction Time: Both steps of the synthesis are sensitive to temperature. Higher temperatures generally increase the reaction rate but can also lead to the formation of impurities. The optimal temperature is determined experimentally to find a balance between reaction speed and product purity. Reaction times are monitored using techniques like Thin-Layer Chromatography (TLC) to determine the point of maximum conversion.

Purification Methods: After the synthesis, purification is essential to isolate the target compound. Common methods include recrystallization, which is effective for obtaining high-purity crystalline solids, and column chromatography for separating the product from unreacted starting materials and byproducts. Post-reaction work-up, such as liquid-liquid extraction and washing with aqueous solutions, is vital for removing inorganic salts and other impurities.

Modern optimization strategies may employ Design of Experiments (DoE), a statistical approach that allows for the simultaneous variation of multiple reaction parameters to efficiently identify the optimal conditions. Furthermore, techniques such as microwave-assisted synthesis can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.

Derivatization Strategies of the this compound Scaffold

The this compound scaffold is a versatile template for creating new molecules. By systematically modifying its structure, researchers can investigate how chemical changes affect the compound's biological and physical properties.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for identifying the key structural features of a molecule that are responsible for its biological effects. nih.gov For the phenoxyacetamide scaffold, modifications can be made at several positions.

Aromatic Ring Substitution: The chlorine atom on the phenoxy ring can be moved to other positions (meta, para) or replaced with other functional groups (e.g., fluorine, methyl, methoxy). Introducing additional substituents on the ring can profoundly impact the molecule's electronic properties, lipophilicity, and steric profile, which in turn can alter its interaction with biological targets. researchgate.net

Amide Group Modification: The primary amide offers a site for derivatization. The hydrogen atoms on the nitrogen can be substituted with alkyl or aryl groups (N-alkylation/N-arylation) to explore the effect of steric bulk and hydrogen bonding capacity on activity. For instance, in the development of inhibitors for the Pseudomonas aeruginosa type III secretion system, systematic exploration of the phenoxyacetamide structure revealed that specific substitutions lead to optimized inhibitors with significantly increased potency. nih.gov

Table 2: Examples of Functional Group Modifications for SAR Studies

| Modification Site | Example Modification | Potential Impact on Properties |

| Phenoxy Ring | Change Cl position (ortho to para) | Altered electronic distribution, steric hindrance |

| Phenoxy Ring | Add a second substituent (e.g., another Cl) | Increased lipophilicity, modified binding interactions |

| Phenoxy Ring | Replace Cl with a methyl group | Altered lipophilicity and electronic effects |

| Amide Nitrogen | N-alkylation (e.g., adding a methyl group) | Increased steric bulk, loss of H-bond donor |

| Methylene (B1212753) Bridge | Introduction of substituents | Conformational restriction, altered spacing |

The core structure of this compound serves as a valuable starting point for discovering compounds with entirely new biological functions. By creating a diverse library of analogues and screening them against various biological targets, researchers can identify novel therapeutic leads. The versatility of this scaffold has been demonstrated in several areas of drug discovery.

Anti-diabetic Agents: Phenoxyacetamide-based structures have been investigated as agonists for the free fatty acid receptor 1 (FFA1), a target for the treatment of type 2 diabetes. nih.gov

Anti-inflammatory Agents: Analogues such as 2-(2,4-dichlorophenoxy)acetic acid derivatives have shown promise as selective inhibitors of the COX-2 enzyme, indicating potential for development as anti-inflammatory drugs. mdpi.com

Antimicrobial Agents: As mentioned, derivatives of this scaffold have been identified as potent inhibitors of bacterial virulence factors, offering a novel approach to combating antibiotic-resistant infections. nih.gov

This strategy of scaffold diversification highlights the importance of synthetic chemistry in generating molecular diversity to explore new biological landscapes and identify compounds with potential therapeutic value.

Advanced Characterization Techniques in Synthetic Organic Chemistry Research

The unambiguous identification and confirmation of the structure of newly synthesized compounds are paramount in chemical research. A suite of advanced analytical techniques is employed to characterize molecules like this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structure elucidation.

¹H NMR provides information about the number and types of protons in a molecule and their connectivity. For this compound, one would expect to see characteristic signals for the aromatic protons on the chlorophenyl ring, the methylene (-CH₂-) protons, and the amide (-NH₂) protons.

¹³C NMR provides information about the carbon skeleton of the molecule. Characteristic signals would be observed for the aromatic carbons, the methylene carbon, and the carbonyl carbon of the amide. mdpi.com For more complex derivatives, 2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range correlations between protons and carbons, helping to piece together the complete molecular structure.

Mass Spectrometry (MS): MS is used to determine the molecular weight of a compound by measuring its mass-to-charge ratio. High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular formula, which is crucial for confirming the elemental composition of a new substance. nih.gov

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is routinely used to assess the purity of a synthesized compound. It separates the components of a mixture, and the purity is determined by the relative area of the peak corresponding to the target molecule. nih.gov

X-ray Crystallography: For compounds that can be grown as single crystals, X-ray crystallography provides definitive proof of structure by determining the precise arrangement of atoms in three-dimensional space.

Spectroscopic and Computational Methods: Infrared (IR) spectroscopy is used to identify the presence of specific functional groups, such as the C=O stretch of the amide and the C-O stretch of the ether. In addition to experimental techniques, computational methods like molecular docking studies are often used to predict how these synthesized molecules might interact with biological targets, such as enzymes. mdpi.com

Table 3: Summary of Characterization Techniques

| Technique | Information Provided |

| ¹H NMR | Proton environment, connectivity, and count |

| ¹³C NMR | Carbon framework of the molecule |

| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental formula |

| HPLC | Purity assessment |

| X-ray Crystallography | Absolute 3D molecular structure |

| IR Spectroscopy | Presence of functional groups |

| Molecular Docking | Predicted binding mode with a biological target |

Spectroscopic Analysis in Structural Elucidation (e.g., NMR, LC-MS)

Spectroscopic techniques are fundamental in determining the molecular structure of this compound by providing detailed information about its atomic and molecular composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹H NMR spectrum, distinct signals are anticipated for the aromatic protons, the methylene (-CH₂-) protons, and the amide (-NH₂) protons. The aromatic protons are expected to appear in the downfield region (typically δ 6.8-7.5 ppm), with their multiplicity and coupling constants dictated by the substitution pattern on the phenyl ring. The methylene protons adjacent to the ether oxygen would likely resonate as a singlet in the range of δ 4.5-5.0 ppm. The amide protons are expected to produce a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is expected to have the most downfield chemical shift (around δ 168-172 ppm). The aromatic carbons would appear in the δ 110-160 ppm region, with the carbon attached to the chlorine atom and the carbon bearing the ether linkage showing characteristic shifts. The methylene carbon is anticipated to resonate around δ 65-70 ppm.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~170 |

| Methylene (O-CH₂) | ~4.6 | ~67 |

| Aromatic C-O | - | ~154 |

| Aromatic C-Cl | - | ~127 |

| Aromatic C-H | ~6.9 - 7.4 | ~115 - 131 |

| Amide (NH₂) | Variable (broad) | - |

Note: The above data is predicted and may vary from experimental values.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a hybrid technique that separates components of a mixture by liquid chromatography and identifies them by mass spectrometry. For this compound, LC would be used for purification and isolation, while MS would provide information on its molecular weight and fragmentation pattern, further confirming its structure.

In an LC-MS analysis, this compound would first be separated on a suitable chromatography column. Upon entering the mass spectrometer, it would be ionized, typically by electrospray ionization (ESI). The resulting mass spectrum would show a molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the molecular weight of the compound (185.61 g/mol ).

Tandem mass spectrometry (MS/MS) experiments would involve the fragmentation of the molecular ion to produce a characteristic pattern of daughter ions. The fragmentation of phenoxyacetamides often involves cleavage of the ether bond and the amide bond. core.ac.ukscispace.comnih.gov Expected fragmentation pathways for this compound could include the loss of the acetamide (B32628) group to give a chlorophenoxy radical cation, or cleavage of the C-O bond to generate a chlorophenol fragment.

Interactive Data Table: Expected LC-MS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | Expected m/z |

| [M+H]⁺ | [C₈H₈ClNO₂ + H]⁺ | 186.03 |

| [M-NH₂]⁺ | [C₈H₇ClO₂]⁺ | 169.01 |

| [C₇H₆ClO]⁺ | Chlorophenoxy methyl cation | 141.01 |

| [C₆H₄ClOH]⁺ | Chlorophenol radical cation | 128.00 |

Note: The fragmentation pattern can vary depending on the ionization method and collision energy.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.netresearchgate.netnih.goviucr.org While a specific crystal structure for this compound has not been reported in the reviewed literature, the analysis of related substituted acetamide structures allows for predictions of its likely solid-state conformation and intermolecular interactions. nih.goviucr.org

It is anticipated that the molecule would adopt a largely planar conformation, particularly with respect to the phenyl ring and the amide group. The crystal packing would likely be dominated by hydrogen bonding interactions involving the amide group. Specifically, the N-H protons of the amide can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. This could lead to the formation of hydrogen-bonded chains or networks, which are common motifs in the crystal structures of primary amides. nih.gov The presence of the chlorine atom on the phenyl ring could also influence the crystal packing through weak halogen bonding or other dipole-dipole interactions.

The crystallographic data would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by spectroscopic methods. Furthermore, it would reveal the unit cell parameters and the space group of the crystal.

Interactive Data Table: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/Information |

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |

| Key Intermolecular Interactions | N-H···O hydrogen bonds, potential C-H···O interactions, and possible halogen interactions. |

| Molecular Conformation | Expected to be relatively planar |

Note: These are generalized predictions based on similar structures and would require experimental verification.

Biological Activity and Pharmacological Investigations of 2 2 Chlorophenoxy Acetamide and Its Derivatives

Exploration of Diverse Biological Activities in Preclinical Research

Derivatives of 2-(2-Chlorophenoxy)acetamide have been synthesized and evaluated for a range of pharmacological effects. These studies form the foundation for understanding the structure-activity relationships that govern the therapeutic potential of this chemical scaffold.

Anti-osteoclastogenesis Research (e.g., Inhibition of Osteoclast Differentiation and Bone Resorption)

The dysregulation of osteoclasts, the cells responsible for bone resorption, can lead to pathological bone loss in conditions like osteoporosis. wikipedia.orgnih.gov Preclinical studies have identified derivatives of 2-(phenoxy)acetamide as potent inhibitors of osteoclastogenesis.

One such derivative, N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (B32628) (PPOA-N-Ac-2-Cl) , has been shown to significantly decrease the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells in a dose-dependent manner. nih.gov This inhibition of osteoclast differentiation occurs without inducing significant cytotoxicity. nih.gov The mechanism involves the downregulation of crucial osteoclast-specific marker genes, including TRAF6, c-fos, DC-STAMP, and NFATc1. nih.gov Furthermore, PPOA-N-Ac-2-Cl attenuates the protein levels of Cathepsin K (CtsK), a critical protease in bone resorption, leading to decreased bone resorption activity and F-actin ring formation. nih.gov

Similarly, another derivative, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz) , exerts a strong inhibitory effect on osteoclastogenesis. nih.govnih.gov This compound alters the mRNA expression of several osteoclast-specific genes, blocks the formation of mature osteoclasts, and suppresses bone resorption activity in vitro. nih.govnih.gov In in vivo models, PPOAC-Bz was found to prevent ovariectomy (OVX)-induced bone loss, highlighting its potential for treating bone resorption-related diseases. nih.gov A related compound, N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA) , also significantly inhibits the formation of TRAP-positive cells and protects against ovariectomy-induced bone loss in mice. mdpi.com

| Compound | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|

| N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl) | Inhibited RANKL-mediated osteoclast differentiation and bone resorption in vitro. | Downregulated expression of osteoclast-specific marker genes (TRAF6, c-fos, NFATc1, etc.) and attenuated Cathepsin K protein levels. | nih.gov |

| N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz) | Inhibited osteoclast formation in vitro and prevented ovariectomy-induced bone loss in vivo. | Altered mRNA expression of osteoclast-specific marker genes; suppressed F-actin belt formation. | nih.govnih.gov |

| N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA) | Inhibited osteoclast differentiation in vitro and attenuated ovariectomy-induced bone loss in vivo. | Downregulated the expression of osteoclast-specific markers like c-Fos, NFATc1, and Cathepsin K. | mdpi.com |

Antimicrobial Research

The 2-(phenoxy)-N-phenylacetamide scaffold has been explored for its potential antimicrobial properties. Various derivatives have been synthesized and tested against a range of bacterial and fungal pathogens.

One study detailed the synthesis of 2-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide analogues and evaluated their in vitro antimicrobial potential. cbijournal.com Among the synthesized compounds, some displayed notable efficacy against specific strains. For instance, compound 7d in the study showed good antimicrobial efficacy against Staphylococcus aureus, Candida albicans, and Aspergillus niger, while compound 7i exhibited good antibacterial potential against S. aureus. cbijournal.com Another study found that a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties had promising antibacterial activity against plant bacteria like Xanthomonas oryzae pv. oryzae (Xoo). researchgate.net Specifically, compounds 8b, 8f, 8g, and 8h from this series showed excellent activity against Xoo, with EC50 values superior to the commercial agent bismerthiazol. researchgate.net

Research has also been conducted on simpler derivatives, such as 2-chloro-N-phenylacetamide , which demonstrated antifungal activity against various strains of Aspergillus niger. researchgate.net Phenylacetamide derivatives have also shown potent and selective inhibitory activity against Escherichia coli, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values as low as 0.64 µg/mL. nih.gov Furthermore, a novel series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds were assessed for antitubercular activities, with derivative 3m showing potent inhibition against M. tuberculosis H37Rv. mdpi.com

| Compound Class/Derivative | Target Organism(s) | Key Findings (MIC/EC50 Values) | Reference |

|---|---|---|---|

| 2-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide analogues | S. aureus, C. albicans, A. niger | Compound 7d showed good efficacy. | cbijournal.com |

| 2-substituted phenoxy-N-(4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazole-2-yl)acetamide derivatives | Xanthomonas oryzae pv. oryzae (Xoo) | Compound 8b exhibited an EC50 of 35.2 µg/mL. | researchgate.net |

| Phenylacetamide derivatives | Escherichia coli | Exhibited significant activity with MIC values ranging from 0.64 to 5.65 μg/mL. | nih.gov |

| 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide (3m) | M. tuberculosis H37Rv | Showed potent activity with an MIC value of 4 μg/mL. | mdpi.com |

| 2-chloro-N-phenylacetamide | Aspergillus niger | Demonstrated antifungal activity with MICs between 32 and 256 μg/mL. | researchgate.net |

Anticancer Research

The development of novel chemical entities as potential anticancer agents is a critical area of research. A series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives has been synthesized and assessed for anticancer activity against various cell lines. nih.gov

These investigations revealed that derivatives with halogen substitutions on the aromatic ring favored anticancer activity. nih.govresearchgate.net Notably, the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide exhibited significant anticancer activity against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines. nih.gov Other studies on related phenylacetamide structures have also shown promise. For example, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were found to be potent anticancer agents, particularly against the PC3 (prostate carcinoma) cell line. nih.gov Similarly, a series of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives demonstrated potent cytotoxic activity against Hela (cervical cancer) and U87 (glioblastoma) cell lines, with compound 8a being the most active against Hela cells with an IC50 of 1.3 µM. sid.ir

| Compound/Derivative | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | MCF-7 (Breast Cancer) | Data reported as % growth inhibition. | nih.gov |

| SK-N-SH (Neuroblastoma) | Data reported as % growth inhibition. | nih.gov | |

| 2-(4-Fluorophenyl)-N-(phenyl)acetamide (Compound 2b) | PC3 (Prostate Carcinoma) | 52 μM | nih.gov |

| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-(2-chlorophenyl)acetamido)acetamide (Compound 8a) | Hela (Cervical Cancer) | 1.3 μM | sid.ir |

Anti-inflammatory Research

Inflammation is a key process in the pathogenesis of many diseases. The same study that identified anticancer properties of 2-(substituted phenoxy) acetamide derivatives also evaluated their anti-inflammatory activity. nih.gov Using the carrageenan-induced paw edema model in rats, a standard method for screening anti-inflammatory drugs, researchers found that several compounds exhibited significant activity. ijpsr.comresearchgate.net

The compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide again showed notable results, demonstrating a 40.0% inhibition of edema after 3 hours in preclinical models. nih.gov This suggests that compounds within this structural class may possess dual anticancer and anti-inflammatory properties. The study highlighted that the presence of halogens on the aromatic ring was favorable for anti-inflammatory activity. nih.govresearchgate.net

| Compound | Percentage Inhibition of Edema (after 3 hrs) | Reference |

|---|---|---|

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | 40.0% | nih.gov |

| N-(1-(4-chlorophenyl)ethyl)-2-(4-chlorophenoxy)acetamide | 36.0% | nih.gov |

| N-(1-(4-chlorophenyl)ethyl)-2-(4-fluorophenoxy)acetamide | 35.0% | nih.gov |

Neurobiological Activity Research (e.g., Memory Enhancement, Neuroinflammation Mitigation)

One of the most extensively studied derivatives in this class is trans-N,N′-(Cyclohexane-1,4-diyl)bis(2-(4-chlorophenoxy)acetamide) , also known as ISRIB . chemicalbook.comchemdad.com ISRIB is a potent inhibitor of the integrated stress response (ISR), a cellular pathway that regulates protein synthesis under stress conditions. researchgate.netnih.gov The ISR is implicated in memory formation and various neurological disorders. wikipedia.orgalzdiscovery.org

ISRIB readily crosses the blood-brain barrier and works by reversing the effects of eukaryotic initiation factor 2 alpha (eIF2α) phosphorylation with an IC50 of 5 nM. wikipedia.orgchemicalbook.comchemdad.com This action restores protein synthesis capacity in stressed cells. chemicalbook.comhhmi.org In preclinical rodent models, ISRIB has demonstrated remarkable nootropic effects, including the enhancement of spatial and fear-associated learning. wikipedia.org Research has also shown that ISRIB can reverse cognitive impairments resulting from traumatic brain injury (TBI) in mice, correcting spatial memory deficits and restoring long-term memory. wikipedia.orgalzdiscovery.orghhmi.org Its mechanism involves stabilizing the protein eIF2B, acting as a "molecular staple" to promote its assembly into a fully active form. researchgate.netnih.govhhmi.org This unique mechanism has positioned ISRIB as a potential candidate for addressing cognitive decline and neurodegenerative diseases. wikipedia.org

| Compound | Mechanism of Action | Observed Preclinical Effects | Reference |

|---|---|---|---|

| trans-N,N′-(Cyclohexane-1,4-diyl)bis(2-(4-chlorophenoxy)acetamide) (ISRIB) | Potent inhibitor of the Integrated Stress Response (ISR); reverses effects of eIF2α phosphorylation (IC50 = 5 nM). | Enhances cognitive memory (spatial and fear-associated) in rodents; reverses memory deficits after traumatic brain injury; crosses the blood-brain barrier. | wikipedia.orgchemicalbook.comchemdad.comalzdiscovery.org |

Organ-Specific Biological Activity Research (e.g., Fibrosis, Cardiac Function)

The preclinical research on this compound and its derivatives has demonstrated notable organ-specific activities, particularly concerning bone and the central nervous system. The anti-osteoclastogenesis research detailed in section 3.1.1 represents a significant bone-specific biological activity, where derivatives like PPOA-N-Ac-2-Cl and PPOAC-Bz directly modulate the function of bone cells to prevent pathological bone loss. nih.govnih.gov

Similarly, the neurobiological research in section 3.1.5 highlights a profound brain-specific activity. The derivative ISRIB targets the integrated stress response within the central nervous system to produce memory-enhancing effects and counteract the cognitive deficits associated with traumatic brain injury. wikipedia.orghhmi.org

While the existing literature provides strong evidence for activity in these two organ systems, extensive preclinical research focusing on other specific organs, such as the heart or in the context of fibrosis for this particular class of compounds, is not as prominent.

Antiviral Research

While research specifically targeting the parent compound this compound for antiviral properties is limited, studies have explored the antiviral potential of its structural derivatives. Phenolic compounds, in general, have been a source of investigation for new antiviral therapeutics. For instance, research into Tabamide A, a phenolic compound, and its synthetic derivatives has demonstrated activity against the influenza virus. nih.govmdpi.com The analysis of these derivatives revealed that specific structural features are crucial for their antiviral action. nih.govmdpi.com One derivative, in particular, showed significantly higher activity than the original compound and was found to act early in the viral infection cycle by inhibiting viral mRNA synthesis. nih.gov

Furthermore, the broader class of acetamide derivatives has been investigated for antiviral applications. The nucleoside analogue 2'-fluoro-2'-deoxycytidine (2'-FdC), which contains a modified acetamide-like structure, has shown broad antiviral activity against murine norovirus, Lassa virus, and Crimean-Congo hemorrhagic fever virus. nih.gov Studies on 2'-FdC demonstrated that its combination with other antiviral agents like mycophenolic acid, ribavirin, or favipiravir (B1662787) (T705) results in synergistic antiviral effects against norovirus replication in macrophages. nih.gov These findings suggest that the acetamide scaffold, as present in this compound, is a feature of interest in the development of novel antiviral agents. nih.govnih.gov

Molecular Mechanisms of Action Studies

Enzyme Inhibition Studies (e.g., COX-1, COX-2, specific enzymes in osteoclast activity)

Derivatives of this compound have been investigated as inhibitors of specific enzymes involved in various biological processes. A notable area of research is in the inhibition of enzymes related to steroid biosynthesis, which has implications for cancer therapeutics.

One study focused on designing selective inhibitors for 17β-Hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme involved in testosterone (B1683101) biosynthesis and expressed in prostate tissue. nih.gov Using a parent compound, N-(2-([2-(4-chlorophenoxy)phenylamino]methyl)phenyl)acetamide, researchers developed a series of potent and selective 17β-HSD3 inhibitors. nih.gov The most effective compounds in this series exhibited low nanomolar IC₅₀ values. For example, the derivative N-(2-(1-[2-(4-chlorophenoxy)-phenylamino]ethyl)phenyl)acetamide demonstrated an IC₅₀ of 74 nM. nih.gov These inhibitors were also found to be highly selective, showing minimal inhibition of the related 17β-HSD2 isozyme. nih.gov

Receptor Interaction Analysis

The molecular interactions of this compound derivatives with cellular receptors and binding sites are fundamental to their mechanisms of action. In the context of bone metabolism, these compounds interfere with the signaling initiated by the Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL). The binding of RANKL to its receptor, RANK, on osteoclast precursor cells is the primary trigger for osteoclast differentiation. Derivatives such as 2-(2-chlorophenoxy)-N-[2-(4-propionyl-1piperazinyl) phenyl] acetamide (2-NPPA) have been shown to inhibit this RANKL-induced osteoclastogenesis, indicating an interference with this critical receptor-ligand interaction or its immediate downstream signaling events. frontiersin.org

In a different therapeutic area, the derivative known as ISRIB (Integrated Stress Response Inhibitor) has been extensively studied for its interaction with the guanine (B1146940) nucleotide exchange factor eIF2B. nih.govbiorxiv.org Structural studies have revealed that ISRIB binds to a specific pocket in the eIF2B enzyme complex. nih.gov It acts as a "molecular staple," stabilizing the assembly of eIF2B into its active decameric form. nih.gov This interaction allosterically antagonizes the inhibitory effect of phosphorylated eIF2, thereby modulating the Integrated Stress Response. nih.govnih.gov

Modulation of Cellular Signaling Pathways (e.g., RANKL-mediated pathways, TRAF6, NF-κB, MAPK, PI3K/AKT, Integrated Stress Response Pathway via eIF2B)

Derivatives of this compound have been shown to modulate several key cellular signaling pathways, particularly those involved in osteoclastogenesis and the cellular stress response.

RANKL-Mediated Pathways: The RANKL signaling cascade is a primary target for these compounds in the context of bone resorption. The binding of RANKL to its receptor recruits the adaptor protein TNF receptor-associated factor 6 (TRAF6), which is a crucial step for activating downstream pathways. nih.gov The derivative N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl) has been shown to downregulate the expression of TRAF6 during RANKL-mediated osteoclastogenesis. nih.govnih.gov By targeting TRAF6, these compounds inhibit the subsequent activation of key signaling cascades including NF-κB, MAPK, and PI3K/AKT. nih.govfrontiersin.orgnih.gov

NF-κB Pathway: The derivative 2-(2-chlorophenoxy)-N-[2-(4-propionyl-1piperazinyl) phenyl] acetamide (2-NPPA) demonstrated a significant inhibitory effect on the phosphorylation of nuclear factor kappa-B (NF-κB). frontiersin.org Similarly, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz) was found to suppress the activation of the NF-κB pathway. nih.gov

PI3K/AKT and MAPK Pathways: PPOAC-Bz also primarily suppressed the activation of the PI3K/Akt signaling pathway. nih.gov The inhibition of these pathways is a critical mechanism by which these compounds disrupt the differentiation of osteoclasts. nih.gov

Integrated Stress Response (ISR) Pathway: A distinct mechanism of action is observed with the derivative ISRIB, a potent inhibitor of the Integrated Stress Response (ISR). wikipedia.orgtocris.com The ISR is a central pathway activated by various cellular stresses, leading to the phosphorylation of the eukaryotic translation initiation factor 2 (eIF2). biorxiv.org This phosphorylation inhibits the guanine nucleotide exchange factor eIF2B, thereby halting protein synthesis. nih.govnih.gov ISRIB acts as an activator of eIF2B. nih.gov It binds to and stabilizes the active form of the eIF2B complex, rendering cells insensitive to the effects of eIF2 phosphorylation and restoring translation. nih.govnih.gov This modulation of the ISR via eIF2B activation has been shown to enhance cognitive function in various models. nih.gov

| Compound Derivative | Target Pathway | Observed Effect |

| PPOA-N-Ac-2-Cl | RANKL-TRAF6 | Downregulation of TRAF6 expression. nih.gov |

| 2-NPPA | NF-κB | Significant inhibition of NF-κB phosphorylation. frontiersin.org |

| PPOAC-Bz | NF-κB, PI3K/AKT | Suppression of pathway activation. nih.gov |

| ISRIB | Integrated Stress Response (via eIF2B) | Activation of eIF2B, reversing the effects of eIF2α phosphorylation. nih.govnih.gov |

Gene Expression Regulation Studies (e.g., Osteoclast-specific genes like Acp5, Nfatc1, Dc-stamp, Atp6v0d2, Mmp9, CtsK)

The inhibitory effects of this compound derivatives on osteoclast differentiation are reflected in their ability to alter the expression of critical osteoclast-specific genes. nih.gov The activation of the RANKL pathway normally leads to the expression of a suite of genes necessary for the formation and function of mature osteoclasts.

Studies on derivatives like N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl), N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz), and 2-(2-chlorophenoxy)-N-[2-(4-propionyl-1piperazinyl) phenyl] acetamide (2-NPPA) have consistently shown that these compounds suppress the mRNA expression of several key osteoclast marker genes. nih.govfrontiersin.orgnih.gov

These regulated genes include:

Transcription Factors: Nfatc1 (Nuclear factor of activated T-cells, cytoplasmic 1), a master regulator of osteoclastogenesis, and c-fos. nih.govfrontiersin.org

Cell Fusion Genes: Dc-stamp (Dendritic cell-specific transmembrane protein), which is essential for the fusion of mononuclear precursors into multinucleated osteoclasts. nih.gov

Resorption-Related Genes: Acp5 (Acid phosphatase 5, tartrate resistant; also known as TRAP), Mmp9 (Matrix metallopeptidase 9), and CtsK (Cathepsin K). These genes encode enzymes crucial for the degradation of the bone matrix. nih.govnih.gov

By inhibiting the expression of these genes, the compounds effectively block the development of functional, bone-resorbing osteoclasts. nih.govnih.gov

| Gene Target | Gene Function | Effect of Compound Derivatives |

| Nfatc1 | Master transcription factor for osteoclastogenesis | Expression suppressed. nih.gov |

| c-fos | Early response transcription factor | Expression suppressed. nih.govfrontiersin.org |

| Dc-stamp | Mediates cell-cell fusion | Expression suppressed. nih.gov |

| Acp5 (TRAP) | Osteoclast marker, involved in resorption | Expression suppressed. nih.gov |

| Mmp9 | Matrix metalloproteinase, degrades collagen | Expression suppressed. nih.gov |

| CtsK | Cathepsin K, major collagenase in bone resorption | Expression and protein levels suppressed. nih.govnih.gov |

Cellular Process Modulation (e.g., F-actin ring formation, bone resorption)

The molecular changes induced by this compound derivatives culminate in the disruption of key cellular processes essential for osteoclast function. The ultimate role of the osteoclast is to resorb bone, a process that depends on its unique cellular architecture and enzymatic activity. nih.gov

F-actin Ring Formation: A hallmark of a mature, active osteoclast is the formation of a dense, ring-like structure of filamentous actin (F-actin). This F-actin ring is crucial for creating a sealed zone between the osteoclast and the bone surface, allowing for the focused secretion of acid and proteases to dissolve the bone mineral and matrix. nih.gov Research has demonstrated that derivatives such as PPOA-N-Ac-2-Cl, PPOAC-Bz, and 2-NPPA markedly suppress the formation of these F-actin rings in differentiating osteoclasts. nih.govnih.govfrontiersin.orgnih.govnih.gov This disruption of the cytoskeleton prevents the osteoclast from properly attaching to the bone and carrying out its resorptive function. nih.gov

Bone Resorption: By inhibiting osteoclast differentiation, gene expression, and F-actin ring formation, these compounds effectively block the primary function of osteoclasts: bone resorption. nih.govnih.gov In vitro bone resorption assays, which measure the ability of osteoclasts to excavate pits in a bone-like substrate, have confirmed the potent inhibitory effects of these derivatives. nih.govfrontiersin.org Treatment with compounds like PPOA-N-Ac-2-Cl and 2-NPPA leads to a significant decrease in the area of resorption pits compared to untreated controls. nih.govnih.govfrontiersin.org These findings highlight the potential of these compounds as agents that can prevent pathological bone loss by directly impairing the cellular machinery of bone resorption. nih.govnih.gov

Table of Mentioned Compounds

| Abbreviation/Trivial Name | Full Chemical Name |

| PPOA-N-Ac-2-Cl | N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide |

| 2-NPPA | 2-(2-chlorophenoxy)-N-[2-(4-propionyl-1piperazinyl) phenyl] acetamide |

| PPOAC-Bz | N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide |

| ISRIB | trans-N,N′-(Cyclohexane-1,4-diyl)bis(2-(4-chlorophenoxy)acetamide) |

| - | N-(2-(1-[2-(4-chlorophenoxy)-phenylamino]ethyl)phenyl)acetamide |

| - | N-(2-([2-(4-chlorophenoxy)phenylamino]methyl)phenyl)acetamide |

| 2'-FdC | 2'-fluoro-2'-deoxycytidine |

| Tabamide A | (E)-N-(4-hydroxy-3-methoxyphenethyl)-3-(4-hydroxyphenyl)acrylamide |

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Structural Features for Biological Potency

The biological activity of compounds centered around the 2-(2-chlorophenoxy)acetamide core is intrinsically linked to several key structural features. The fundamental framework consists of a chlorophenoxy ring connected to an acetamide (B32628) group via an ether linkage. Each of these components plays a significant role in the molecule's interaction with biological targets.

The phenoxyacetamide scaffold itself is a well-established pharmacophore found in a variety of biologically active compounds. nih.gov Its presence is often essential for the primary binding interactions with target proteins. The ether oxygen and the amide group can act as hydrogen bond acceptors, while the phenyl ring can engage in hydrophobic and π-stacking interactions.

The acetamide moiety is another key feature for biological potency. The nitrogen and oxygen atoms of the amide group are potential hydrogen bond donors and acceptors, respectively, allowing for specific interactions with amino acid residues in a protein's binding site. The length and nature of the substituent on the amide nitrogen can also significantly impact activity, a concept that is further explored in the subsequent sections.

Systematic studies on related phenoxyacetamide series have revealed that the interplay between these structural elements is crucial for potent biological activity. For instance, in a series of phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system, the combination of specific substitutions on the phenyl ring and the acetamide group led to a synergistic increase in potency. nih.gov

Impact of Substituent Modifications on Activity Profile

The activity profile of this compound can be finely tuned by modifying the substituents on both the aromatic ring and the acetamide group. These modifications can affect the compound's potency, selectivity, and pharmacokinetic properties.

Modifications on the Phenyl Ring:

The nature, position, and number of substituents on the phenyl ring have a profound impact on biological activity. While this article focuses on the 2-chloro derivative, it is informative to consider the broader context of phenoxyacetamide SAR.

Halogen Substituents: The presence of halogens, such as chlorine, is often associated with enhanced biological activity. nih.gov This can be attributed to their ability to increase lipophilicity, which can improve membrane permeability, and their capacity to form halogen bonds, a type of non-covalent interaction with biological macromolecules. researchgate.net The position of the halogen is also critical; for example, in some series, ortho substitution is preferred over meta or para substitution. researchgate.net

Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents can influence the pKa of the molecule and its ability to interact with the target. In a study on benzylideneacetophenone derivatives, a related class of compounds, the presence of electron-donating groups on the phenyl rings was found to enhance anti-inflammatory and antioxidant activity. nih.gov

Modifications on the Acetamide Group:

Alterations to the acetamide portion of the molecule, particularly at the nitrogen atom, have been extensively explored to optimize activity.

N-Substitution: Introducing various substituents on the amide nitrogen can lead to significant changes in potency and selectivity. For instance, in the development of phenoxyacetamide-based agonists for the free fatty acid receptor 1 (FFA1), converting the amide linker to different forms was a key strategy to improve ligand efficiency and reduce lipophilicity. nih.gov

Introduction of Bulky or Aromatic Groups: The addition of larger or aromatic moieties to the acetamide nitrogen can provide additional binding interactions, such as hydrophobic or π-stacking interactions, with the target protein. This strategy has been successfully employed in the design of various bioactive compounds.

The following table summarizes the general trends observed for substituent modifications in related phenoxyacetamide series:

| Modification Site | Type of Modification | General Impact on Activity | Reference |

| Phenyl Ring | Additional Halogenation | Often increases potency and lipophilicity. | nih.gov |

| Electron-donating groups | Can enhance certain biological activities like antioxidant effects. | nih.gov | |

| Electron-withdrawing groups | Can influence electronic interactions with the target. | eurochlor.org | |

| Acetamide Group | N-Alkylation | Can modulate potency and pharmacokinetic properties. | nih.gov |

| N-Arylation | May introduce additional π-stacking or hydrophobic interactions. | nih.gov |

Conformation-Restriction Strategies in SAR Optimization

The biological activity of a molecule is not only dependent on its constituent atoms but also on its three-dimensional shape or conformation. This compound is a relatively flexible molecule with several rotatable bonds. Restricting the conformation of such molecules can pre-organize them into their bioactive conformation, leading to an increase in binding affinity and selectivity by reducing the entropic penalty upon binding.

Several strategies can be employed to restrict the conformation of phenoxyacetamide analogues:

Introduction of Cyclic Structures: Incorporating the flexible side chain into a ring system is a common and effective method for conformational restriction. For example, the acetamide nitrogen could be part of a piperidine (B6355638) or other heterocyclic ring. This would limit the number of accessible conformations and could orient the pharmacophoric groups in a more defined spatial arrangement.

Introduction of Double or Triple Bonds: The incorporation of unsaturated bonds can reduce the number of rotatable single bonds and thus rigidify the molecular structure.

Introduction of Bulky Groups: The strategic placement of bulky substituents can create steric hindrance that favors a particular conformation. The existing 2-chloro substituent already exerts some degree of steric influence on the rotation of the phenoxy group.

Design Principles for Novel this compound Analogues in Target-Specific Research

Based on the SAR insights gathered from this compound and related compounds, several design principles can be formulated for the development of novel analogues with improved, target-specific activity.

Scaffold Hopping and Bioisosteric Replacement: The core phenoxyacetamide scaffold can be modified through scaffold hopping, where the central framework is replaced with a structurally different but functionally similar moiety. Bioisosteric replacement of the ether linkage or the amide bond could also be explored to improve metabolic stability or fine-tune electronic properties.

Structure-Based Design: If the three-dimensional structure of the biological target is known, computational methods such as molecular docking can be used to design novel analogues that fit optimally into the binding site. This approach allows for the rational design of modifications that enhance specific interactions with the target protein.

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent lead compounds. The 2-chlorophenoxy or the acetamide moiety could serve as starting fragments for such a campaign.

Multi-target Ligand Design: For complex diseases, designing ligands that can modulate multiple targets can be a promising strategy. Novel analogues of this compound could be designed to incorporate pharmacophoric features that allow for interaction with more than one biological target.

The design of novel analogues should be an iterative process, involving cycles of design, synthesis, and biological evaluation to progressively refine the structure and optimize the desired activity profile.

Computational Chemistry and Advanced Molecular Modeling

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of a small molecule ligand, such as 2-(2-Chlorophenoxy)acetamide or its derivatives, to the active site of a target protein. By simulating the ligand-protein interaction, researchers can identify key binding features, such as hydrogen bonds and hydrophobic interactions, and estimate the strength of this binding, often expressed as a binding energy or docking score.

While specific docking studies on this compound are not extensively detailed in the available literature, research on structurally similar phenoxyacetamide derivatives highlights the utility of this approach. These studies demonstrate how modifications to the core structure can influence binding to various biological targets. For instance, derivatives have been docked against enzymes implicated in inflammation, neurodegenerative diseases, and viral replication, providing a rational basis for their potential therapeutic applications. mdpi.comresearchgate.netrsc.org

For example, derivatives of 2-(2,4-Dichlorophenoxy)acetamide have been studied for their interaction with the cyclooxygenase-2 (COX-2) enzyme, a key target in anti-inflammatory drug design. mdpi.com In other research, N-aryl acetamide (B32628) compounds were evaluated as potential inhibitors for enzymes relevant to neurodegenerative disorders, such as monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE). rsc.org These computational models provide crucial insights that guide the optimization of lead compounds.

| Compound Class | Target Protein | Reported Binding Energy / Score | Potential Application |

|---|---|---|---|

| 2-(2,4-Dichlorophenoxy)acetamide Derivatives | Cyclooxygenase-2 (COX-2) | -8.9 to -10.4 kcal/mol | Anti-inflammatory |

| 2-(2-Formylphenoxy)acetamide | SARS-CoV-2 Protein (6NUS) | Good binding affinity reported | Antiviral |

| N-aryl-2-(N-disubstituted) acetamide Derivatives | Monoamine Oxidase B (MAO-B) | Favorable ΔGbind values reported | Neurodegenerative Diseases |

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Insights

Quantum mechanical calculations provide a fundamental understanding of the electronic structure of a molecule, which in turn dictates its geometry, stability, and chemical reactivity. These methods, particularly Density Functional Theory (DFT), are employed to calculate various molecular properties that are difficult or impossible to measure experimentally. For a compound like this compound, QM calculations can elucidate its electronic distribution, orbital energies, and molecular electrostatic potential, offering a detailed picture of its chemical behavior.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more polarizable and more chemically reactive. nih.gov Computational studies on related acetamide derivatives have calculated these values to predict their stability and reactivity profiles. nih.govmdpi.com

| Parameter | Definition | Example Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.230 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.824 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.406 |

From the HOMO and LUMO energy values, a suite of global reactivity descriptors can be calculated based on conceptual DFT. These descriptors quantify different aspects of a molecule's reactivity and provide a more nuanced understanding than the energy gap alone. mdpi.comnih.gov

Ionization Potential (I) : The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A) : The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ) : The ability of a molecule to attract electrons, calculated as (I+A)/2. mdpi.com

Chemical Potential (μ) : The tendency of electrons to escape from a system, equal to -χ. mdpi.com A more negative chemical potential suggests higher reactivity. mdpi.com

Chemical Hardness (η) : A measure of resistance to change in electron distribution, calculated as (I-A)/2. Hard molecules have a large HOMO-LUMO gap and are less reactive.

Chemical Softness (S) : The reciprocal of hardness (1/2η), indicating how easily a molecule will undergo a chemical reaction.

Electrophilicity Index (ω) : A measure of the energy lowering of a molecule when it is saturated with electrons from the environment, calculated as μ²/2η.

These parameters are invaluable for comparing the reactivity of different derivatives and predicting how a molecule like this compound might interact in a biological system. nih.gov

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | -EHOMO | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when adding an electron |

| Electronegativity (χ) | (I + A) / 2 | Ability to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to electronic change; related to stability |

| Chemical Softness (S) | 1 / (2η) | Measure of polarizability and reactivity |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons |

Density Functional Theory (DFT) Applications in Geometrical Optimization and Interaction Energy Studies

Density Functional Theory (DFT) is a highly versatile and accurate computational method used extensively to study molecular systems. For this compound, DFT is particularly useful for two key applications: determining the most stable three-dimensional structure and quantifying the energies of intermolecular interactions.

Geometrical Optimization: DFT calculations can predict the lowest-energy conformation of a molecule by optimizing its bond lengths, bond angles, and dihedral angles. The accuracy of these calculations is often validated by comparing the computationally derived geometry with experimental data obtained from techniques like X-ray crystallography. mdpi.com This process ensures that the molecular model used for further simulations, such as molecular docking, is a realistic representation of the compound's actual structure.

Interaction Energy Studies: In a biological context or a crystal lattice, molecules are stabilized by a network of noncovalent interactions, including hydrogen bonds, van der Waals forces, and π-π stacking. DFT can be used to calculate the energy of these individual interactions with high precision. nih.govresearchgate.net For example, analyzing the interaction between this compound and an amino acid residue in a protein's active site can reveal the specific forces that anchor the ligand in place, providing a quantitative measure of binding stability. nih.gov This information is critical for designing derivatives with improved binding affinity.

In Silico Approaches in Lead Compound Identification and Optimization

In silico drug design encompasses a range of computational techniques that facilitate the discovery and refinement of new drug candidates. A molecule like this compound can serve as a starting point, or "hit" compound, in this process.

Lead Identification: One common strategy is virtual screening, where large digital libraries containing millions of compounds are computationally docked against a specific biological target. This process rapidly identifies a smaller subset of molecules that are predicted to bind effectively. nih.gov Another approach is pharmacophore modeling, where the key structural features of a known active molecule (e.g., hydrogen bond donors/acceptors, hydrophobic regions) are abstracted into a 3D template. nih.gov This pharmacophore is then used to search databases for other structurally diverse molecules that match the template, potentially identifying novel chemical scaffolds with the desired activity. nih.gov

Lead Optimization: Once a lead compound is identified, computational methods are used to guide its chemical modification to improve properties like potency, selectivity, and pharmacokinetic profile. For example, Quantum Mechanical calculations can predict how adding or changing a functional group on the this compound scaffold will affect its electronic properties and reactivity. Molecular dynamics simulations can then be used to observe how these changes affect the compound's binding stability and dynamics within the target's active site over time, leading to the rational design of more effective drug candidates.

Toxicological Research and Safety Assessment Frameworks

In Vitro Toxicological Assays

In vitro toxicological studies are fundamental for the initial screening of a compound's potential hazards at the cellular and molecular level. For compounds structurally related to 2-(2-Chlorophenoxy)acetamide, such as other chloroacetamides and chlorophenoxy herbicides, a variety of in vitro assays are employed to assess cytotoxicity, genotoxicity, and specific biochemical interactions. While direct studies on this compound are not extensively documented in publicly available literature, the toxicological evaluation of analogous compounds provides a relevant framework.

Commonly utilized in vitro models include cell lines, such as human liver cancer cells (HepG2), to investigate endpoints like cell viability, apoptosis (programmed cell death), and DNA damage. For instance, studies on the broader class of chloroacetamide herbicides have demonstrated the induction of reactive oxygen species (ROS), leading to oxidative stress, DNA breakage, and a decrease in cell viability. These assays often involve techniques like the MTT assay to measure cell metabolic activity, comet assays to detect DNA damage, and flow cytometry to quantify apoptosis.

Furthermore, specific molecular targets can be investigated in vitro. For example, a complex derivative containing the chlorophenoxy acetamide (B32628) moiety, known as trans-ISRIB, has been shown to be a potent inhibitor of the Integrated Stress Response (ISR), a key cellular pathway that regulates protein synthesis under stress conditions. tocris.comsigmaaldrich.com Research on trans-ISRIB in cell cultures, such as HEK293 cells, has demonstrated its ability to reverse the effects of eIF2α phosphorylation, a central event in the ISR, thereby restoring protein synthesis. tocris.com This highlights the potential for in vitro assays to elucidate specific mechanisms of action.

Table 1: Examples of In Vitro Assays Relevant to Chlorophenoxy Acetamide Compounds

| Assay Type | Endpoint Measured | Example Cell Line | Potential Findings for Related Compounds |

| Cytotoxicity Assays | |||

| MTT Assay | Cell viability and metabolic activity | HepG2 | Decreased cell viability |

| LDH Release Assay | Cell membrane integrity | Various | Increased lactate (B86563) dehydrogenase release |

| Genotoxicity Assays | |||

| Comet Assay | DNA strand breaks | Lymphocytes, HepG2 | Evidence of DNA damage |

| Ames Test | Mutagenicity | Salmonella typhimurium | Assessment of mutagenic potential |

| Mechanistic Assays | |||

| ROS Production Assay | Oxidative stress | Various | Increased levels of reactive oxygen species |

| Western Blot | Protein expression and signaling pathways | HEK293 | Modulation of the Integrated Stress Response |

In Vivo Toxicological Investigations and Safety Profiling

In vivo studies in animal models are crucial for understanding the systemic effects of a compound, including its absorption, distribution, metabolism, and excretion (ADME), as well as its potential to cause toxicity in a whole organism. While comprehensive in vivo toxicological data specifically for this compound is limited in the public domain, studies on related compounds provide insights into potential areas of concern.

For the broader category of haloacetamides, in vivo studies in mice have investigated effects following exposure. These studies have reported the induction of hepatic oxidative stress, as evidenced by decreased activities of antioxidant enzymes such as catalase and superoxide (B77818) dismutase. nih.gov Furthermore, metabolomic analyses have revealed disruptions in metabolic pathways related to amino acids, energy, and lipids. nih.gov

Acute toxicity studies in animal models, such as rodents, are typically conducted to determine the median lethal dose (LD50) and identify target organs for toxicity. griffith.edu.auresearchgate.net For chlorophenoxy herbicides, acute high-dose exposure in animal studies and human poisoning cases has been associated with a range of effects, including gastrointestinal irritation, neurotoxicity, and myotoxicity. nih.gov

Interestingly, in vivo studies with the complex molecule trans-ISRIB, which contains the 2-(4-chlorophenoxy)acetamide (B1219211) structure, have not reported overt toxic side effects in rodents. nih.gov This molecule has been shown to be brain-penetrant and has demonstrated memory-enhancing effects in animal models of cognitive and fear-associated learning. tocris.com

Table 2: Summary of Potential In Vivo Effects Based on Related Compounds

| Compound Class | Animal Model | Observed Effects |

| Haloacetamides | Mice | Hepatic oxidative stress, altered metabolic pathways. nih.gov |

| Chlorophenoxy Herbicides | Rodents (and human cases) | Gastrointestinal distress, neurotoxic and myopathic symptoms at high doses. nih.gov |

| trans-ISRIB | Rodents | Memory enhancement, lack of overt toxicity reported. tocris.comnih.gov |

Mechanistic Toxicology of this compound and its Metabolites

Mechanistic toxicology aims to elucidate the molecular and cellular events that underlie the toxic effects of a compound. For this compound and its potential metabolites, several mechanisms can be postulated based on its chemical structure and the known actions of related substances.

A primary mechanism of toxicity for many chlorophenoxy compounds is the uncoupling of oxidative phosphorylation in mitochondria. nih.gov This process disrupts the production of ATP, the main energy currency of the cell, leading to cellular dysfunction. Another potential mechanism, particularly for chloroacetamide derivatives, is the induction of oxidative stress through the generation of reactive oxygen species (ROS). nih.gov An excess of ROS can damage cellular components, including lipids, proteins, and DNA, contributing to cytotoxicity and genotoxicity.

The presence of the chlorophenoxy acetamide moiety in the Integrated Stress Response (ISR) inhibitor, trans-ISRIB, points to a highly specific potential mechanism of action. tocris.comsigmaaldrich.comnih.gov The ISR is a cellular signaling network activated by various stressors, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation event typically results in a general shutdown of protein synthesis. ISRIB has been shown to potently and selectively reverse the effects of eIF2α phosphorylation, thereby restoring translation. tocris.com While ISRIB is a much larger molecule, this finding suggests that the 2-(chlorophenoxy)acetamide substructure could potentially interact with components of the ISR pathway. However, it is important to note that chemical inhibition of the ISR with compounds like ISRIB may also impair the ubiquitin-proteasome system during proteotoxic stress. nih.gov

The metabolism of this compound is also a critical factor in its toxicological profile, as metabolites may be more or less toxic than the parent compound. Metabolic pathways for related chlorophenoxy herbicides can involve hydroxylation of the aromatic ring and conjugation reactions.

Environmental Toxicology and Bioaccumulation Potential

The environmental behavior of chlorophenoxy herbicides has been studied extensively. These compounds can enter the environment through various routes and their persistence is influenced by factors such as soil type, pH, temperature, and microbial activity. nih.gov Microbial biotransformation is a key process in the degradation of some chloroacetamide and dichloroacetamide compounds in the environment. nih.gov Studies on dichloroacetamide safeners have shown that they can be transformed by microorganisms in river sediment, with biotransformation rates sometimes exceeding hydrolysis rates. nih.gov The degradation pathways can involve dechlorination and conjugation with biomolecules like glutathione. nih.gov

Ecotoxicity studies on related compounds have been performed on various aquatic organisms. For example, the toxicity of chlorophenoxy herbicides has been evaluated in species like Aliivibrio fischeri, a bioluminescent bacterium often used in ecotoxicological testing. nih.gov

Non Therapeutic and Industrial Applications of 2 2 Chlorophenoxy Acetamide in Research

Utilization as Synthetic Intermediates for Advanced Chemical Synthesis

While direct evidence for the use of 2-(2-chlorophenoxy)acetamide as a synthetic intermediate is not extensively documented in publicly available research, the chemical nature of chlorophenoxy acetamides suggests their potential role in the synthesis of more complex molecules. The acetamide (B32628) group can undergo various chemical transformations, and the chlorophenoxy ring can be subject to further substitution or modification.

In a broader context, related compounds such as 2-(2,4-dichlorophenoxy)acetic acid derivatives are utilized in the synthesis of novel chemical entities. mdpi.com For instance, 2,4-dichlorophenoxyacetic acid amide serves as a starting material for the creation of more complex acetamide derivatives through condensation reactions. mdpi.com This suggests that this compound could similarly be a precursor for the synthesis of a variety of compounds, including those with potential biological activities. The carboxylic acid group in related molecules like 2-methyl-4-chlorophenoxyacetic acid (MCPA) allows for the formation of conjugated complexes with metals and makes it a versatile synthetic intermediate. wikipedia.org

The synthesis of various N-substituted chloroacetamide derivatives has been explored for their potential as bioactive agents. ijpsr.info These syntheses typically involve the reaction of chloroacetyl chloride with various amines. ijpsr.info Although this describes the synthesis of chloroacetamides rather than the use of a pre-formed chlorophenoxy acetamide, it highlights the chemical accessibility of the acetamide linkage.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Potential Reagents | Resulting Functional Group/Molecule Type |

| Hydrolysis | Acid or Base | 2-(2-Chlorophenoxy)acetic acid and ammonia (B1221849) |

| Reduction | Lithium aluminum hydride | 2-(2-Chlorophenoxy)ethanamine |

| N-Alkylation | Alkyl halide, Base | N-alkyl-2-(2-chlorophenoxy)acetamide |

| Ring Substitution | Electrophilic reagents | Substituted this compound |

This table is illustrative and based on general chemical principles of acetamides and aromatic compounds, as direct synthetic applications for this compound are not widely reported.

Chemical Biology Probes for Pathway Elucidation

Chemical probes are small molecules used to study and manipulate biological systems. nih.govnih.gov There is currently no specific mention in the scientific literature of this compound being used as a chemical biology probe. However, the broader class of small molecules is instrumental in elucidating biological pathways. youtube.compageplace.de

The development of chemical probes often involves the synthesis and screening of libraries of related compounds to identify molecules with specific biological activities. It is conceivable that this compound could be included in such libraries for screening purposes. The design of chemical probes is a detailed process that involves creating molecules that can interact with specific biological targets to modulate their function. rsc.org

Agrochemical Research Applications and Herbicide Mechanism Studies

The chlorophenoxy class of compounds is well-known in agrochemical research, particularly for their herbicidal properties. tandfonline.comtandfonline.comnih.gov Herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) are widely used to control broad-leaved weeds. wikipedia.orgtaylorandfrancis.com These compounds act as synthetic auxins, which are plant growth hormones. wikipedia.org

The primary mechanism of action for chlorophenoxy herbicides involves mimicking the natural plant hormone auxin. This leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of the weed. wikipedia.org Other proposed mechanisms of toxicity for this class of compounds include dose-dependent cell membrane damage, the uncoupling of oxidative phosphorylation, and the disruption of acetylcoenzyme A metabolism. tandfonline.comtandfonline.comnih.gov

While the herbicidal activity of this compound itself is not specifically documented, its structural similarity to known chlorophenoxy herbicides suggests that it could be a subject of interest in agrochemical research. Studies on related compounds investigate their effects on DNA damage and acetylcholinesterase activity. nih.gov The environmental fate and biodegradation of chlorophenoxy herbicides are also active areas of research, with studies focusing on their persistence in soil and water. wikipedia.orgwho.int

Table 2: Comparison of this compound with Known Chlorophenoxy Herbicides

| Compound | Chemical Formula | Primary Mechanism of Action | Common Use |

| This compound | C₈H₈ClNO₂ | Not established | Not established |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | C₈H₆Cl₂O₃ | Synthetic auxin mimic | Broadleaf weed control in cereal crops and turf |

| 2-Methyl-4-chlorophenoxyacetic acid (MCPA) | C₉H₉ClO₃ | Synthetic auxin mimic | Broadleaf weed control in pasture and cereal crops |

This table provides a comparative overview. The properties of this compound are not established from the available literature and are included for structural comparison.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2-Chlorophenoxy)acetamide, and how do reaction conditions influence yield?

- Methodology :

- Traditional synthesis : React 2-chlorophenol with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) under reflux in anhydrous acetone. Purify via recrystallization from ethanol/water .

- Microwave-assisted synthesis : Achieve 96% yield by irradiating 2-(2-chlorophenoxy)aniline with acetic anhydride at 120°C for 15 minutes, followed by HPLC purification .

- Key considerations : Microwave methods reduce reaction time from hours to minutes but require precise temperature control to avoid decomposition.

Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic techniques?

- Analytical workflow :

- ¹H/¹³C NMR : Confirm the acetamide group (δ ~2.08 ppm for CH₃) and aromatic protons (δ 6.5–7.6 ppm) .

- X-ray crystallography : Identify intramolecular C–H···O interactions and intermolecular N–H···O hydrogen bonds, which stabilize the crystal lattice .

- LC-HRMS/MS : Verify molecular ion peaks ([M+H]+ = 262.2) and fragmentation patterns to rule out impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural assignments of synthetic by-products, such as isomer misidentification?

- Case study : A 2015 study misassigned the sulfate derivative of 2-(3-hydroxyphenyl)acetamide due to incorrect starting material. Correct identification required:

- Isomer discrimination : Compare ¹H-NMR chemical shifts (e.g., ortho vs. meta substituents) and HRMS isotopic patterns .

- Crystallographic validation : Use Cambridge Structural Database (CSD) references to match unit cell parameters .

Q. What strategies enhance the biological activity of this compound derivatives in targeted therapies?

- Structure-activity relationship (SAR) approaches :

- Pharmacological modification : Introduce substituents like 4-chloro-2-methylphenoxy to improve TRPM4 inhibition (IC₅₀ = 1.5 μM) .

- Molecular docking : Optimize binding affinity by aligning the chlorophenyl moiety with hydrophobic pockets in target proteins (e.g., TRPM4 channels) .

Q. How do intermolecular interactions influence the physicochemical properties of this compound in solid-state formulations?

- Crystallography insights :